2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide
Description
2-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide is a heterocyclic compound combining a benzothiazole-1,1-dioxide core with a tetrazole moiety substituted by a 4-chlorophenyl group. The benzothiazole ring system is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties . The incorporation of a tetrazole group enhances metabolic stability and hydrogen-bonding capacity, which is critical for molecular recognition in pharmaceutical applications. The sodium salt derivative of the benzothiazol-3(2H)-one 1,1-dioxide core (CAS 128-44-9) is commercially available, indicating its utility as a synthetic intermediate .
Properties
IUPAC Name |
2-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN5O3S/c16-10-5-7-11(8-6-10)21-14(17-18-19-21)9-20-15(22)12-3-1-2-4-13(12)25(20,23)24/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVHQGRYDMCSDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC3=NN=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring . The tetrazole ring can be introduced through a cycloaddition reaction involving azides and nitriles . The chlorophenyl group is usually introduced via a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The tetrazole ring and chlorophenyl group are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural Features
The target compound is structurally distinct from other chlorophenyl-substituted heterocycles due to its unique combination of benzothiazole and tetrazole rings. Key analogs include:
Key Observations :
- The benzothiazole-tetrazole hybrid offers a planar aromatic system with enhanced polarity compared to pyrazole or triazole analogs.
- The methyl linkage in the target compound increases conformational flexibility relative to rigid bis-heterocycles like the bis-pyrazole derivative .
Analysis :
- The triazole-thione hybrid exhibits superior crystallographic refinement (lower R factors) compared to the bis-pyrazole compound , suggesting higher data quality or reduced disorder.
- The absence of crystallographic data for the target compound underscores the need for further structural studies.
Hydrogen Bonding and Molecular Aggregation
Hydrogen-bonding networks influence solubility and bioactivity:
Insights :
- The triazole-thione hybrid forms a complex hexameric structure via multiple hydrogen bonds, which may enhance thermal stability .
- The bis-pyrazole derivative’s linear chain aggregation could favor crystallinity but reduce solubility .
Physicochemical Properties
Implications :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
